

Comparative Analysis of 4-Fluorophenylboronic Acid in Diverse Research Applications

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Compound of Interest

Compound Name: **4-Fluorophenylboronic acid**

Cat. No.: **B116861**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results using **4-Fluorophenylboronic acid** across three key application areas: Suzuki-Miyaura cross-coupling reactions, fluorescent saccharide sensing, and inhibition of AmpC β -lactamase. The data presented is collated from various studies to offer an objective comparison of its performance and to provide detailed experimental methodologies for reproducibility.

Data Presentation

The following tables summarize the quantitative data for each application, allowing for a clear comparison of the performance of **4-Fluorophenylboronic acid** and its derivatives in different experimental settings.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions

This table presents the reaction yields of **4-Fluorophenylboronic acid** with various aryl bromides, catalyzed by palladium nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10).^{[1][2][3][4]}

Aryl Bromide	Temperature (°C)	Time (h)	Conversion (%)	TOF (h ⁻¹)
1-Bromo-4-fluorobenzene	70	3	75	50
1-Bromo-4-fluorobenzene	110	3	98	65
1-Bromo-2-fluorobenzene	70	3	70	47
1-Bromo-2-fluorobenzene	110	3	95	63
1-Bromo-3-fluorobenzene	70	3	72	48
1-Bromo-3-fluorobenzene	110	3	96	64
2-Bromo-5-fluorotoluene	70	3	45	30
2-Bromo-5-fluorotoluene	110	3	65	43
2-Bromo-4-fluorotoluene	70	3	40	27
2-Bromo-4-fluorotoluene	110	3	60	40

TOF (Turnover Frequency) calculated based on the reported conversion at 3 hours.

Table 2: Fluorescent Saccharide Sensing

This table showcases the binding affinities of fluorinated phenylboronic acid-based fluorescent sensors for various saccharides. The data highlights the selectivity of these sensors.

Sensor Moiety	Analyte (Saccharide)	Binding Constant (K) / Detection Limit (LOD)	pH	Reference
2,4-Difluoro-3-formyl-phenylboronic acid (DFFPBA)	Monosaccharides	Ultrahigh affinity (qualitative)	6.0	[5]
Phenylboronic acid derivative	D-Fructose	$K = 4365 \text{ M}^{-1}$	7.4	[6]
Phenylboronic acid derivative	D-Glucose	$K = 110 \text{ M}^{-1}$	7.4	[6]
Anthracene-based boronic acid sensor	D-Glucose	LOD: 1.5 mM	7.4	[7]
Pyrene-based boronic acid sensor	D-Glucose	LOD: 0.5 mM	7.4	[7]

Table 3: AmpC β -Lactamase Inhibition

This table illustrates the inhibitory effect of phenylboronic acid derivatives against AmpC β -lactamase, a critical enzyme in antibiotic resistance.

Inhibitor	Method	Organism	Observation	Reference
Phenylboronic acid	Disk Potentiation Test	Klebsiella pneumoniae, Escherichia coli	≥ 5 mm increase in zone of inhibition	[8]
3-Aminophenylboronic acid	Disk Potentiation Test	Escherichia coli, Klebsiella pneumoniae	≥ 5 mm increase in zone of inhibition	[8]
Phenylboronic acid	Broth Microdilution	Klebsiella spp., Escherichia coli, Proteus mirabilis	≥ 8-fold decrease in MIC of cefotetan	[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and cross-validation of these results.

Suzuki-Miyaura Cross-Coupling Reaction Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with **4-Fluorophenylboronic acid** using a palladium catalyst.[10]

Materials:

- **4-Fluorophenylboronic acid** (1.2 equivalents)
- Aryl halide (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 2 mol%)
- Ligand (e.g., SPhos, 4 mol%)
- Base (e.g., K_3PO_4 , 2.0 equivalents)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
- Schlenk flask or sealed reaction vial

- Magnetic stirrer and heating plate
- Inert gas supply (Argon or Nitrogen)

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, **4-Fluorophenylboronic acid**, palladium catalyst, ligand, and base.
- Solvent Addition: Add the degassed solvent to the flask via syringe.
- Degassing: Purge the reaction mixture with an inert gas for 10-15 minutes.
- Reaction: Heat the mixture to the desired temperature (e.g., 70-110 °C) with vigorous stirring for the specified time (e.g., 3-48 hours).
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Fluorescent Saccharide Sensing Protocol

This protocol outlines a general procedure for evaluating the saccharide binding affinity of a fluorescent sensor based on a fluorinated phenylboronic acid derivative.

Materials:

- Fluorinated phenylboronic acid-based fluorescent sensor
- Saccharide stock solutions (e.g., glucose, fructose) of known concentrations
- Buffer solution (e.g., phosphate buffer, pH 7.4)

- Fluorometer

Procedure:

- Preparation of Sensor Solution: Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO or methanol) and then dilute it to the desired working concentration in the buffer solution.
- Titration: To a cuvette containing the sensor solution, add aliquots of the saccharide stock solution.
- Equilibration: Allow the solution to equilibrate for a specific period after each addition.
- Fluorescence Measurement: Measure the fluorescence emission spectrum of the solution after each addition at a fixed excitation wavelength.
- Data Analysis: Plot the change in fluorescence intensity as a function of the saccharide concentration. Determine the binding constant (K) by fitting the data to a suitable binding model (e.g., 1:1 binding isotherm).

AmpC β -Lactamase Inhibition Assay Protocol (Disk Potentiation Test)

This protocol describes a disk diffusion-based method to assess the inhibitory activity of **4-Fluorophenylboronic acid** against AmpC β -lactamase producing bacteria.[11][12][13]

Materials:

- Bacterial culture of an AmpC-producing strain (e.g., *E. coli*, *K. pneumoniae*)
- Mueller-Hinton agar (MHA) plates
- Sterile swabs
- Blank sterile paper disks
- Cefoxitin antibiotic disks (30 μ g)

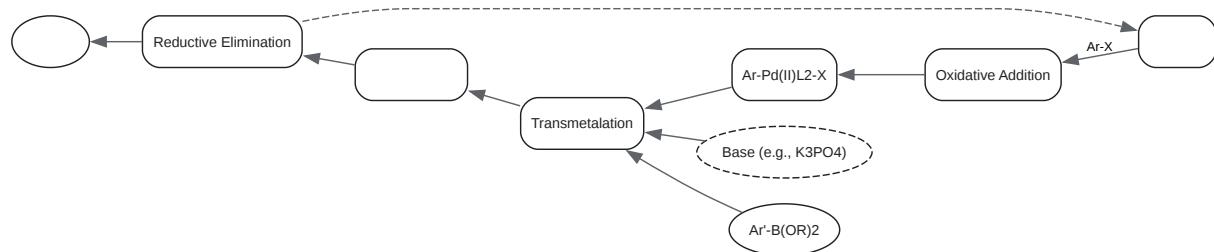
- **4-Fluorophenylboronic acid** solution (e.g., 400 μ g/disk)
- Incubator (37 °C)

Procedure:

- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
- Plate Inoculation: Evenly inoculate the surface of an MHA plate with the bacterial suspension using a sterile swab.
- Disk Preparation: Impregnate sterile blank paper disks with a solution of **4-Fluorophenylboronic acid**.
- Disk Placement: Place a cefoxitin disk on the inoculated MHA plate. Place a **4-Fluorophenylboronic acid** disk in close proximity (e.g., 15-20 mm, center to center) to the cefoxitin disk. Alternatively, a disk containing both cefoxitin and **4-fluorophenylboronic acid** can be used.
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- Interpretation: A positive result for inhibition is indicated by an enhancement of the zone of inhibition around the cefoxitin disk on the side adjacent to the **4-Fluorophenylboronic acid** disk, or a zone of inhibition \geq 5 mm larger for the combination disk compared to the cefoxitin disk alone.^[8]

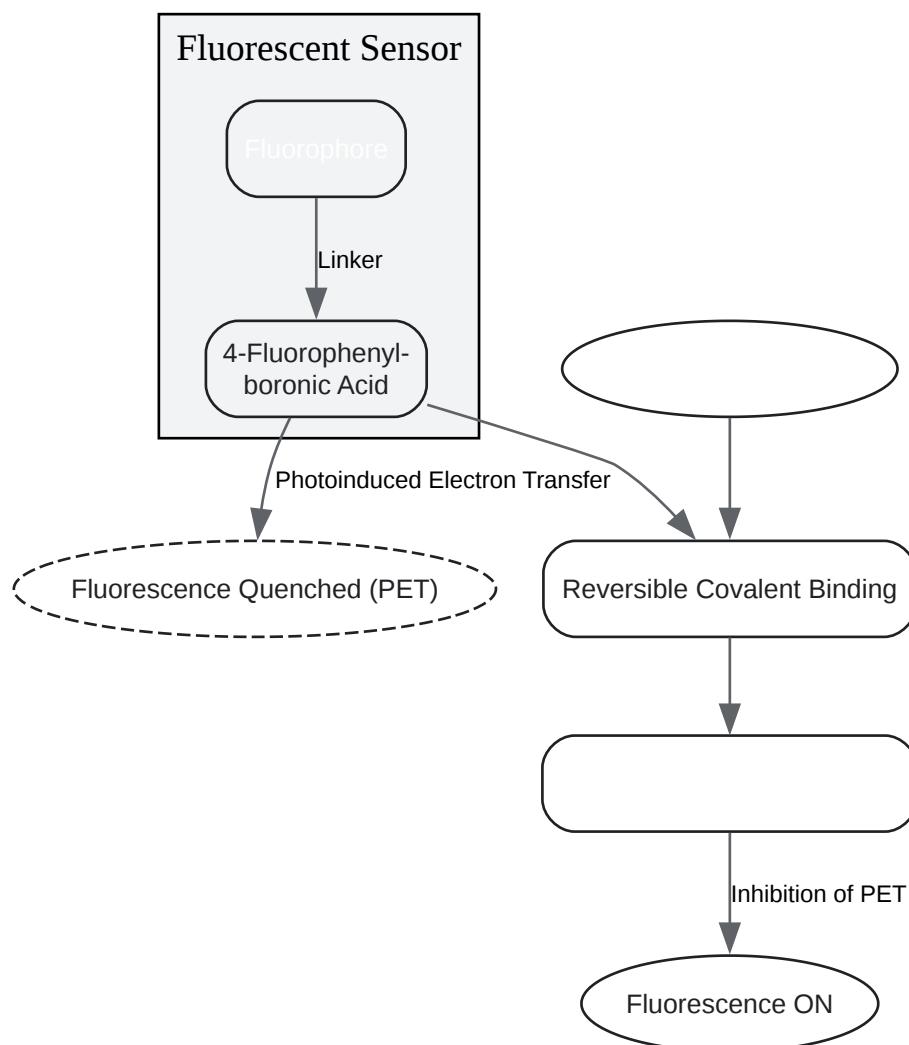
Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key processes related to the experimental applications of **4-Fluorophenylboronic acid**.



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Mechanism of a fluorescent boronic acid sensor for saccharide detection.

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